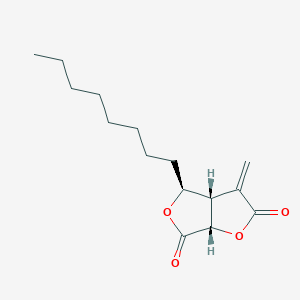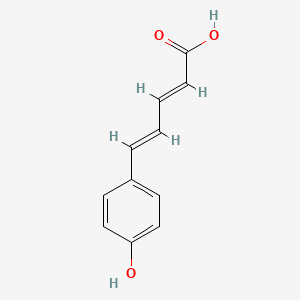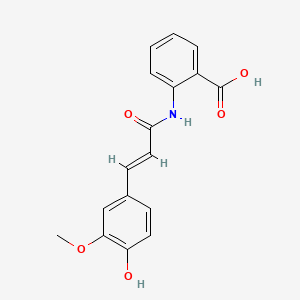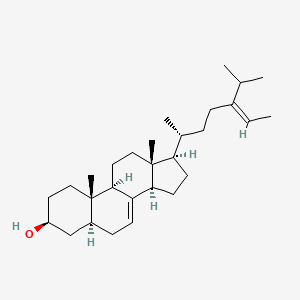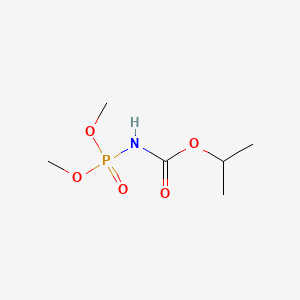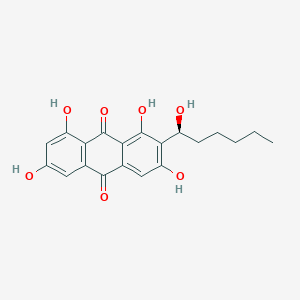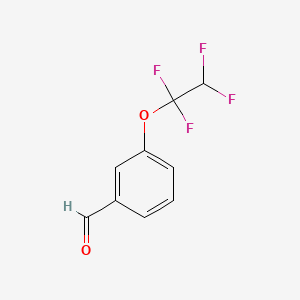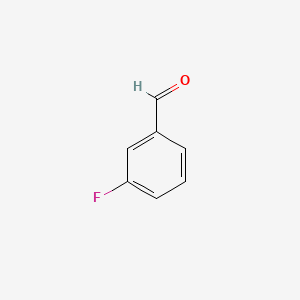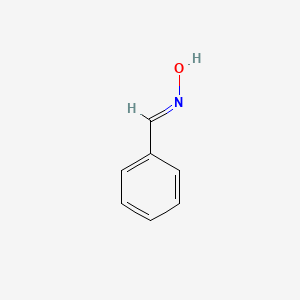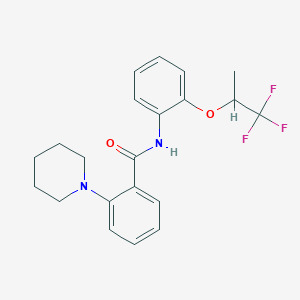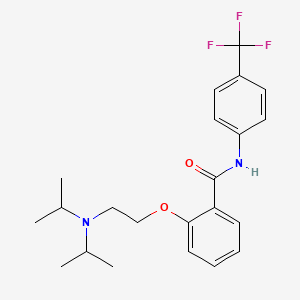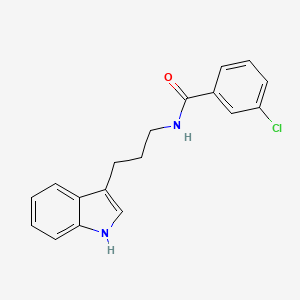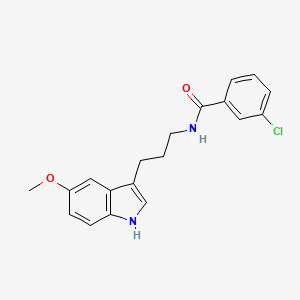![molecular formula C24H27N5O2 B1666229 N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide CAS No. 851845-37-9](/img/structure/B1666229.png)
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Vue d'ensemble
Description
AZD6703 is a potent, selective and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14).
Applications De Recherche Scientifique
Inhibitor for Inflammatory Diseases
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide, also known as AZD6703, has been identified as a potent and selective inhibitor of p38α MAP kinase. This discovery is significant in the treatment of inflammatory diseases. The optimization of this compound was guided by X-ray crystallographic studies, showing a switch from DFG 'out' to DFG 'in' as the inhibitor size was reduced, improving its overall properties (Brown et al., 2012).
Synthesis for Antileukemic Agents
The compound is used as a key intermediate in the synthesis of antileukemic agents like imatinib. Its synthesis involves reactions with various chemicals, highlighting its role in developing significant therapeutic agents (Koroleva et al., 2011).
Application in Antimicrobial Study
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The studies indicate its potential as a base molecule for developing new antimicrobial agents (Patel & Patel, 2010).
Role in Anti-Tubercular and Antibacterial Agents
The compound has been modified to produce analogues with significant in vitro anti-tubercular and antibacterial activity. These analogues have been tested against various strains of bacteria and Mycobacterium tuberculosis, showing promising results (Suresh et al., 2014).
Potential Anti-Inflammatory Agent
Some derivatives of the compound have shown to possess significant anti-inflammatory activities, making them potential candidates for therapeutic use in conditions involving inflammation (Sultana et al., 2013).
Synthesis and Evaluation for Pharmacological Properties
The synthesis of novel derivatives and their evaluation for various pharmacological properties, including analgesic, anti-inflammatory, and antibacterial activities, underscore its versatility in drug development (Saravanan et al., 2012).
Propriétés
Numéro CAS |
851845-37-9 |
|---|---|
Nom du produit |
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
Formule moléculaire |
C24H27N5O2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30) |
Clé InChI |
ZMAZXHICVRYLQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD6703 N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


